molecular formula C13H15NO5 B027361 methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate CAS No. 778624-05-8

methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate

Cat. No. B027361
CAS RN: 778624-05-8
M. Wt: 265.26 g/mol
InChI Key: WFBBISJLIGYSGF-JQTRYQTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multifunctional approaches for preparing polyfunctional heterocyclic systems. For instance, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs have been prepared from corresponding precursors and are versatile synthons for heterocyclic systems synthesis, including pyrroles, pyrimidines, pyrazoles, and isoxazoles (Pizzioli et al., 1998). Additionally, efficient stereoselective synthesis methods have been developed for key starting materials in pharmaceutical synthesis, such as methyl (S)-3-amino-3-(3-pyridyl)propanoate, through hydrogenation and novel procedures involving formic acid and triethylsilane (Zhong et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds like methyl 2-hydroxyimino-3-phenyl-propionate has been determined using X-ray crystal structure analysis. This analysis helps in understanding the spatial arrangement of atoms within the molecule and the intermolecular hydrogen bonds forming the crystal structure (Li et al., 2009).

Chemical Reactions and Properties

Compounds within this class often undergo various chemical reactions, leading to the formation of heterocyclic systems. For instance, reactions involving methyl esters of N-(O,O-diethylphosphonobenzyl)-2-amino-3-aryl-propanoic acid demonstrate the synthesis through the addition of diethylphosphite to Schiff bases of 2-amino carboxylic acids, yielding diastereoisomers confirmed by spectral methods (Tchapkanov & Petrov, 1998).

Physical Properties Analysis

Physical properties, including melting points, solubility, and crystalline structure, are essential for the application and handling of these compounds. The crystalline structure and intermolecular interactions of compounds like ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates have been analyzed, demonstrating the significance of N⋯π and O⋯π interactions in crystal packing (Zhang et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are crucial for synthetic applications. The synthesis and properties of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid dye derived from 4-dimethylaminobenzaldehyde and methyl cyanoacetate illustrate the detailed chemical property analysis through spectroscopic and thermal analyses (Kotteswaran et al., 2016).

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

The compound has been identified in the tender leaves of Eucommia ulmoides Oliv. and exhibits notable antioxidant and anti-inflammatory activities. New phenolic compounds, including variants of methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate, have been isolated from this plant. These compounds demonstrated modest inhibitory activities in tests involving LPS-induced NO production in macrophage RAW264.7 cells, suggesting potential therapeutic applications in conditions associated with oxidative stress and inflammation (Ren et al., 2021).

Biodegradable Material Development

The compound is involved in the fabrication of biodegradable poly(ester-amide)s based on natural amino acids like tyrosine. N,N′-Bis[2-(methyl-3-(4-hydroxyphenyl)propanoate)]isophthaldiamide, a novel diol monomer containing the compound, was synthesized and used to prepare a new family of optically active and potentially biodegradable poly(ester-amide)s. These materials demonstrated good thermal stability, high optical purity, and potential biodegradability in soil environments, making them candidates for environmentally friendly materials (Abdolmaleki et al., 2011).

properties

IUPAC Name

methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-8(13(18)19-2)14-12(17)6-4-9-3-5-10(15)11(16)7-9/h3-8,15-16H,1-2H3,(H,14,17)/b6-4+/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBBISJLIGYSGF-JQTRYQTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)C=CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)/C=C/C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydrocinnamic acid (L-alanine methyl ester) amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate
Reactant of Route 2
Reactant of Route 2
methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate
Reactant of Route 3
Reactant of Route 3
methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate
Reactant of Route 4
Reactant of Route 4
methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate
Reactant of Route 5
Reactant of Route 5
methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate
Reactant of Route 6
Reactant of Route 6
methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.